4,9-Dioxa-1-azaspiro[5.5]undecan-5-one
Description
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
4,9-dioxa-1-azaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C8H13NO3/c10-7-8(9-3-6-12-7)1-4-11-5-2-8/h9H,1-6H2 |
InChI Key |
FVODLSJKTFLMDU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12C(=O)OCCN2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diols with Amines under Acidic Conditions
One common approach involves the reaction of diols with amines in the presence of acid catalysts to promote cyclization and spiro ring formation. This method leverages the nucleophilicity of amines and the electrophilicity of diol derivatives to form the azaspiro and dioxane rings simultaneously or sequentially.
Use of 1,3-Dioxane Derivatives Reacting with Amines
Derivatives of 1,3-dioxane can be reacted with amines to yield the spirocyclic compound. This approach typically involves nucleophilic substitution or addition reactions followed by ring closure to form the spiro junction.
Chiron Approach from Carbohydrate Precursors
A stereocontrolled synthesis has been reported using carbohydrate derivatives such as D-glucose diacetonide as starting materials. This method exploits the chirality and functional group distribution of carbohydrates to construct the azaspiro[5.5]undecane ring system with high stereoselectivity. Key steps include:
- Addition of allyllithium to an allylimine intermediate.
- Ring-closing metathesis reactions to form the spirocyclic skeleton.
- Zinc-mediated domino elimination-alkylation sequences to introduce substituents and finalize ring closure.
This approach is notable for its enantioselectivity and the ability to access complex spirocyclic frameworks relevant to natural products such as histrionicotoxin alkaloids.
Catalytic Cyclization under Controlled Conditions
Industrial synthetic routes often employ catalysts and carefully controlled reaction parameters such as temperature and pressure to optimize yield and purity. These methods typically involve:
- Catalytic cyclization reactions.
- Use of acid or base catalysts to promote ring closure.
- Optimization of solvent systems to enhance solubility and reaction rates.
Experimental Data and Preparation Conditions
While detailed experimental procedures vary, general conditions reported include:
| Parameter | Typical Value/Condition |
|---|---|
| Starting materials | Diols, amines, carbohydrate derivatives |
| Catalysts | Acid catalysts (e.g., p-toluenesulfonic acid), zinc salts |
| Solvents | Common organic solvents (e.g., dichloromethane, tetrahydrofuran) |
| Temperature | Ambient to reflux temperatures (25°C - 80°C) |
| Reaction time | Several hours to overnight |
| Purification methods | Chromatography, recrystallization |
| Storage conditions | -20°C to -80°C for stock solutions |
Stock Solution Preparation and Solubility
For research applications, stock solutions of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one are prepared in solvents like dimethyl sulfoxide (DMSO). The following table summarizes the preparation volumes for different concentrations:
| Amount of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |
|---|---|---|---|
| 1 mg | 6.36 | 1.27 | 0.64 |
| 5 mg | 31.80 | 6.36 | 3.18 |
| 10 mg | 63.61 | 12.72 | 6.36 |
Preparation notes emphasize the importance of ensuring complete dissolution at each step, often aided by vortexing, ultrasound, or mild heating, before proceeding to the next solvent addition.
Summary of Key Research Findings
- The spirocyclic framework is efficiently constructed via cyclization reactions involving amines and diols or carbohydrate derivatives.
- The chirality of starting materials can be exploited to achieve stereoselective synthesis.
- Industrial methods optimize reaction conditions and catalysts to improve yield and purity.
- Stock solutions for biological or chemical research require careful preparation to maintain compound stability and solubility.
Chemical Reactions Analysis
Types of Reactions
4,9-Dioxa-1-azaspiro[5.5]undecan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure to yield different derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions .
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
4,9-Dioxa-1-azaspiro[5.5]undecan-5-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein, a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the death of the bacterial cells .
Comparison with Similar Compounds
The following analysis compares 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one with structurally related spirocyclic compounds, focusing on synthesis, physicochemical properties, and applications.
Key Observations :
- Nitrogen/Oxygen Substitution : The presence of nitrogen (aza) and oxygen (oxa) atoms significantly alters reactivity. For example, 1,4-diazaspiro compounds exhibit higher melting points (e.g., 162–183°C) compared to oxa-azaspiro analogues (110–183°C), likely due to enhanced hydrogen bonding .
- Synthetic Efficiency : Alkylation reactions using HCl/dioxane (for oxa-azaspiro) achieve moderate yields (50–85%), whereas hydrogenation (for diazaspiro) improves yields to 60–80% . Triazaspiro derivatives require multistep SNAr reactions, leading to variable yields (25–80%) .
Physicochemical Properties
| Property | This compound | 1,4-Diazaspiro[5.5]undecan-5-one | 1,4,9-Triazaspiro[5.5]undecan-2-one |
|---|---|---|---|
| Molecular Formula | C9H13NO3 | C10H15N2O | C28H42N7O |
| Molecular Weight (g/mol) | 199.21 | 197.24 | 492.35 |
| Solubility | Moderate in polar aprotic solvents | Poor in water; soluble in DMSO | Soluble in DCM/MeOH mixtures |
| Pharmacological Application | Intermediate for kinase inhibitors | Anticancer agents | METTL3 inhibitors (IC50 < 100 nM) |
Key Observations :
- Molecular Complexity : Triazaspiro derivatives (e.g., METTL3 inhibitors) have higher molecular weights (~500 g/mol) and enhanced bioactivity compared to simpler diaza/oxa analogues .
- Solubility : The oxa-azaspiro scaffold shows moderate solubility in polar solvents, making it suitable for solution-phase reactions, while diazaspiro compounds require DMSO for biological assays .
Biological Activity
4,9-Dioxa-1-azaspiro[5.5]undecan-5-one is a compound of significant interest due to its unique structural features and potential biological activities. This compound belongs to a class of spirocyclic compounds, which are known for their diverse pharmacological properties. The presence of both nitrogen and oxygen atoms in its structure enhances its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C10H17N2O2, with a molecular weight of approximately 197.25 g/mol. Its structure includes a spiro linkage that connects two cyclic systems, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H17N2O2 |
| Molecular Weight | 197.25 g/mol |
| Structural Characteristics | Dioxaspirocyclic |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Antimicrobial Activity
Studies have demonstrated that compounds related to the azaspiro framework possess significant antimicrobial properties. For instance, derivatives have shown potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) often below 5 μM .
2. Enzyme Inhibition
The compound has been investigated as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in various chronic diseases. For example, a related compound demonstrated excellent sEH inhibitory activity and bioavailability in preclinical models, suggesting that this compound may share similar properties .
3. Cytotoxicity and Selectivity
Preliminary assessments indicate that this compound may exhibit selective cytotoxicity against certain cancer cell lines while maintaining low toxicity to normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects.
Case Study 1: Antimycobacterial Activity
In a study evaluating the antimycobacterial activity of azaspiro compounds, this compound was included in a series of derivatives tested against M. bovis BCG. The results showed that several analogs exhibited submicromolar potencies (MIC < 1 μM), indicating the potential for further development as anti-TB agents .
Case Study 2: Soluble Epoxide Hydrolase Inhibition
A derivative based on the azaspiro framework was tested in a rat model for its ability to inhibit sEH and improve renal function in chronic kidney disease models. The results indicated significant reductions in serum creatinine levels following oral administration, highlighting the therapeutic potential of this class of compounds .
Mechanistic Insights
The biological mechanisms through which this compound exerts its effects include:
- Binding Affinity : Interaction studies suggest that the compound binds effectively to target enzymes and receptors due to its unique structural features.
- Cellular Uptake : The lipophilicity conferred by its spirocyclic structure may facilitate cellular uptake, enhancing its bioavailability and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
